molecular formula C7H9BrClN3 B1473764 3-Amino-5-bromo-2-chloro-4-ethylaminopyridine CAS No. 842144-03-0

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Cat. No. B1473764
M. Wt: 250.52 g/mol
InChI Key: JWLCTARGJHTLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine (3-ABECP) is an organic compound that has been studied for its potential applications in scientific research. It is a versatile molecule with a wide range of applications in organic synthesis, pharmacology, and biochemistry. 3-ABECP has been the subject of extensive research due to its unique properties and potential for use in a variety of applications.

Scientific Research Applications

  • Manufacturing of Therapeutic SGLT2 Inhibitors : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . Although this is not the exact compound you asked about, it shows that similar compounds can have important applications in pharmaceutical manufacturing.

  • Synthesis of Various Compounds : 2-Amino-5-bromo-3-methylpyridine may be used to synthesize various compounds, including 5-bromo-2-chloro-3-methylpyridine, 2-azidopyridine 1-oxide, 2-amino-5-bromo-3-methylpyridine 1-oxide, 2,5-dibromo-3-methyl pyridine, and ethyl-3,6-dibromo-8-methylimidazo . This suggests that similar compounds can be used as intermediates in the synthesis of a variety of other compounds.

  • 5-Bromo-2-chloropyridine : This compound may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination . 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride . 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .

properties

IUPAC Name

5-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrClN3/c1-2-11-6-4(8)3-12-7(9)5(6)10/h3H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLKZSMRYAAZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=NC=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromo-2-chloro-4-ethylaminopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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